4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Description
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic sulfone derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a 4-chlorophenyl sulfone moiety at the 5-position. This compound is of significant interest in agrochemical and pharmaceutical research due to the bioactivity often associated with thiadiazole derivatives, particularly in antifungal and plant protection applications . The sulfone group enhances electrophilicity and stability, while the 4-chlorophenyl substituent contributes to lipophilicity and electronic effects, optimizing interactions with biological targets .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMMXLMFDKFSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds based on the thiadiazole scaffold, including 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptotic cell death in cancer cells. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial and antifungal activities. It is believed to disrupt microbial cell wall synthesis and affect membrane integrity, thereby inhibiting growth . Preliminary studies suggest potential therapeutic applications in treating infections caused by resistant strains of bacteria.
Biological Research
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve the inhibition of certain enzymes or pathways essential for microbial growth or cancer cell survival.
Case Studies
In one study involving the evaluation of various thiadiazole derivatives, it was found that modifications to the chlorophenyl group significantly enhanced the cytotoxic activity against cancer cells. For example, substituting the piperazine moiety with more lipophilic groups resulted in increased potency .
Industrial Applications
Material Development
In industry, this compound serves as an intermediate in the synthesis of pharmaceuticals and other complex molecules. Its unique chemical structure allows it to be utilized in the development of new materials with specific properties suitable for coatings and polymers .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its anticonvulsant activity may involve modulation of neurotransmitter systems or ion channels in the brain . The exact pathways and molecular targets are still under investigation and may differ based on the specific biological activity being studied.
Comparison with Similar Compounds
The structural and functional attributes of 4-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone are compared below with key analogs, focusing on substituent effects, molecular properties, and biological activities.
Structural and Electronic Variations
Table 1: Substituent and Molecular Properties Comparison
Key Observations:
- Lipophilicity : Alkyl chains (e.g., ethyl sulfone) improve lipophilicity but reduce aromatic π-π stacking capabilities compared to aryl sulfones .
- Sulfur Oxidation State : Sulfones exhibit higher stability and electrophilicity than thioethers, influencing their metabolic persistence and target binding .
Table 2: Antifungal and Agrochemical Efficacy
Key Observations:
- Antifungal Potency : The target compound’s sulfone group and chlorophenyl substituent synergize to enhance antifungal activity compared to urea derivatives (e.g., 4-methyl-1,2,3-thiadiazol-5-yl urea) .
Physicochemical Properties
- Solubility : Benzyl and alkyl sulfones (e.g., benzyl or ethyl derivatives) exhibit higher lipid solubility than aryl sulfones, impacting their bioavailability .
- Crystallinity : The 4-chlorophenyl group in the target compound may promote planar molecular conformations, facilitating crystallization compared to bulkier substituents .
Biological Activity
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is an organic compound with a complex structure that includes a thiadiazole ring, a chlorophenyl group, and a sulfone moiety. Its molecular formula is , and it has a molecular weight of approximately 274.74 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Features
The unique structural features of this compound contribute to its biological activity:
- Thiadiazole Ring : Associated with various biological activities including antimicrobial and anticancer properties.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Sulfone Functional Group : Known for its stability and reactivity in biological systems.
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for this compound are critical for evaluating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10.10 |
| HepG2 | 8.50 |
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Study on Antimicrobial Properties
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The authors concluded that modifications to the thiadiazole structure could enhance its antimicrobial potency further .
Study on Anticancer Effects
A comprehensive investigation into the anticancer properties of thiadiazole derivatives was conducted by Zheng et al., which included this compound among other compounds. The study demonstrated that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as , indicating strong potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
